molecular formula C19H14O2 B600603 alpha-Naphthoflavanone CAS No. 6051-86-1

alpha-Naphthoflavanone

Cat. No.: B600603
CAS No.: 6051-86-1
M. Wt: 274.31
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-2,3-dihydrobenzo[h]chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-phenyl-2,3-dihydrobenzo[h]chromen-4-one consists of a chromen-4-one core with a phenyl group attached at the second position and a dihydrobenzo[h] ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2,3-dihydrobenzo[h]chromen-4-one can be achieved through various synthetic routes. One common method involves the use of ortho-alkynylarylketones as precursors. The synthesis employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the desired compound . This one-pot reaction is efficient and yields the product in good quantities.

Industrial Production Methods

In an industrial setting, the production of 2-phenyl-2,3-dihydrobenzo[h]chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2,3-dihydrobenzo[h]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The phenyl group and other positions on the chromen-4-one core can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the chromen-4-one core.

Scientific Research Applications

2-phenyl-2,3-dihydrobenzo[h]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-2,3-dihydrobenzo[h]chromen-4-one involves its interaction with various molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound and its derivatives have been shown to inhibit acetylcholinesterase and advanced glycation end products formation . These interactions help reduce oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-2,3-dihydrobenzo[h]chromen-4-one is unique due to its specific structural features, including the dihydrobenzo[h] ring system and the phenyl group at the second position. These structural elements contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-2,3-dihydrobenzo[h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-11,18H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVIKVQRCYXXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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